2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid
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Overview
Description
2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is an organic compound with a complex structure that includes a phenoxy group, a methylsulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to sulfonylation and subsequent acetic acid functionalization. The reaction conditions often involve the use of dry dichloromethane (DCM) as a solvent, lutidine as a base, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the phenoxy group or the sulfonyl group, leading to different products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the phenoxy group can lead to phenol derivatives.
Scientific Research Applications
2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. For instance, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation . The pathways involved include modulation of gene expression and inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)acetic acid
- 2-(2-Isopropylphenoxy)acetic acid
- 2-(4-(Trifluoromethyl)phenyl)-5-thiazolyl derivatives
Uniqueness
2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in its applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12O5S |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-(2-methyl-4-methylsulfonylphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O5S/c1-7-5-8(16(2,13)14)3-4-9(7)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
LEUROTIHUKTXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)OCC(=O)O |
Origin of Product |
United States |
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